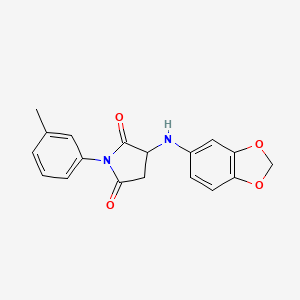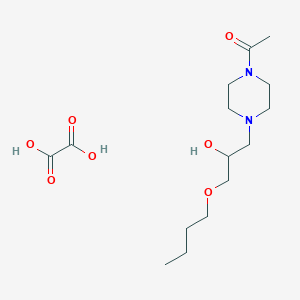
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as MDMA, is a synthetic drug that has gained significant attention due to its psychoactive effects. MDMA is commonly referred to as ecstasy, and it is a popular recreational drug among young adults. Despite its popularity, the scientific community has been studying MDMA for its potential medical applications.
作用機序
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. The increased release of these neurotransmitters leads to the euphoric and empathogenic effects of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione can cause dehydration, muscle tension, and jaw clenching. In rare cases, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione use can lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying neurotransmitter release and the effects of serotonin on mood and behavior. However, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the recreational use of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has led to a stigma surrounding the drug, which can make it difficult to obtain funding for research.
将来の方向性
There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the use of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione use on the brain and body. Finally, there is interest in developing new compounds that have similar effects to 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione but with fewer potential side effects.
Conclusion:
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a synthetic drug that has gained significant attention due to its psychoactive effects. While it is commonly used as a recreational drug, there is increasing interest in its potential therapeutic applications. 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a known mechanism of action and has been studied for its potential use in the treatment of PTSD and couples therapy. While there are limitations to its use in laboratory experiments, there are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione.
合成法
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid, followed by the reaction of the resulting compound with methylamine. The final step involves the reduction of the product using lithium aluminum hydride. The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione requires specialized equipment and expertise, and it is illegal in many countries.
科学的研究の応用
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to increase empathy, reduce fear, and enhance social bonding, which makes it a promising treatment for PTSD patients. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential use in couples therapy, as it can help individuals communicate more effectively and improve their relationships.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-3-2-4-13(7-11)20-17(21)9-14(18(20)22)19-12-5-6-15-16(8-12)24-10-23-15/h2-8,14,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLVONMFIPTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5311315.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)

![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)

![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)
![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)